2-(4-Hydrazinylphenyl)-1,3-oxazole is a heterocyclic compound characterized by the presence of both hydrazine and oxazole functional groups. The molecular formula of this compound is C9H10N4O, and it has a molecular weight of approximately 178.21 g/mol. The structure consists of a phenyl ring substituted with a hydrazine group at one position and an oxazole ring fused to the phenyl group. This unique arrangement contributes to its potential reactivity and biological activity.
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
Research indicates that 2-(4-Hydrazinylphenyl)-1,3-oxazole exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. It has been studied for its potential as an:
The biological mechanisms often involve interaction with specific enzymes or receptors, leading to altered cellular responses.
Several methods exist for synthesizing 2-(4-Hydrazinylphenyl)-1,3-oxazole:
These methods highlight the versatility in synthesizing this compound while optimizing conditions for yield and purity.
The applications of 2-(4-Hydrazinylphenyl)-1,3-oxazole span various fields:
The compound's diverse applications underscore its importance in both research and industry.
Interaction studies have focused on understanding how 2-(4-Hydrazinylphenyl)-1,3-oxazole interacts with biological targets. Techniques such as:
These studies provide insights into the compound's mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 2-(4-Hydrazinylphenyl)-1,3-oxazole, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Aminophenyl-1,3-oxazole | Contains an amino group instead of hydrazine | Exhibits different reactivity patterns |
| 4-Hydrazinobenzaldehyde | Aldehyde functional group present | Used primarily in condensation reactions |
| 2-(Phenylhydrazinyl)thiazole | Thiazole ring instead of oxazole | Displays distinct biological activities |
| 5-(4-Hydrazinophenyl)-1,3,4-thiadiazole | Thiadiazole ring structure | Known for potent antimicrobial properties |
The uniqueness of 2-(4-Hydrazinylphenyl)-1,3-oxazole lies in its dual functionality as both a hydrazine derivative and an oxazole, which may enhance its reactivity toward biological targets compared to similar compounds. Its specific substitutions allow for diverse interactions that can be exploited in drug design and development.
This comprehensive overview illustrates the significance of 2-(4-Hydrazinylphenyl)-1,3-oxazole within chemical research and its potential applications across various scientific disciplines.
According to systematic IUPAC nomenclature principles, the compound is designated as 2-(4-Hydrazinylphenyl)-1,3-oxazole [5] [22]. This nomenclature follows established conventions where the oxazole ring serves as the parent heterocycle, with positional numbering beginning from the oxygen atom [4] [27]. The phenyl substituent occupies the 2-position of the oxazole ring, while the hydrazine functional group (-NH-NH₂) is attached to the para position (position 4) of the benzene ring [5] .
The systematic naming convention reflects the hierarchical structure where the oxazole moiety takes precedence as the principal functional group [21] [25]. The numbering system for the oxazole ring follows the standard pattern where oxygen occupies position 1, nitrogen at position 3, and carbon atoms at positions 2, 4, and 5 [4] [27]. The phenyl ring attachment at the C-2 position of the oxazole creates the fundamental structural backbone, while the hydrazine substitution provides the distinctive chemical reactivity profile [11] [13].
Alternative nomenclature systems may refer to this compound using variations such as "4-(1,3-oxazol-2-yl)phenylhydrazine" when emphasizing the hydrazine functionality as the primary feature [2] . However, the IUPAC-preferred designation maintains the oxazole ring as the principal component due to its heterocyclic nature and central role in the molecular architecture [21] [30].
The molecular formula of 2-(4-Hydrazinylphenyl)-1,3-oxazole is established as C₉H₉N₃O, representing a compact yet functionally diverse organic molecule [22] [26]. Detailed molecular weight calculations reveal a precise value of 175.19 grams per mole, with an exact mass of 175.074562 daltons based on the most abundant isotopic masses [26] [27].
| Molecular Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₉H₉N₃O | Elemental Analysis |
| Molecular Weight | 175.19 g/mol | Calculated |
| Exact Mass | 175.074562 Da | Isotopic Mass |
| Carbon Atoms | 9 | Structural Analysis |
| Hydrogen Atoms | 9 | Structural Analysis |
| Nitrogen Atoms | 3 | Structural Analysis |
| Oxygen Atoms | 1 | Structural Analysis |
The molecular composition can be dissected into constituent structural components for analytical purposes [22] [23]. The phenyl ring contributes C₆H₄ with a molecular weight of 76.10 grams per mole, while the hydrazine group adds N₂H₃ with a contribution of 31.04 grams per mole [11] [26]. The oxazole heterocycle itself represents C₃H₃NO with a molecular weight of 69.06 grams per mole [4] [27].
Computational analysis of the molecular structure reveals specific physicochemical properties that influence the compound's behavior [16] [22]. The presence of three nitrogen atoms creates multiple sites for potential hydrogen bonding interactions, while the aromatic systems contribute to the overall stability through electron delocalization [28] [30]. The molecular weight falls within the range typically associated with small molecule pharmaceuticals and research compounds, facilitating handling and analytical characterization [13] [16].
The structural complexity of 2-(4-Hydrazinylphenyl)-1,3-oxazole gives rise to multiple tautomeric forms and resonance structures that contribute to its chemical behavior and reactivity patterns [9] [14]. The oxazole ring system exhibits characteristic aromatic stabilization through electron delocalization, though this delocalization is somewhat limited compared to purely carbocyclic aromatic systems due to the presence of electronegative heteroatoms [30] [32].
The primary tautomeric equilibrium involves the hydrazine functional group, which can exist in multiple conformational states [11] [14]. The terminal amino group of the hydrazine moiety can participate in rapid proton exchange reactions, leading to tautomeric forms that influence the overall electronic distribution within the molecule [9] [12]. These tautomeric interconversions are particularly relevant in polar solvents where hydrogen bonding stabilization can favor specific conformational arrangements [10] [13].
| Tautomeric Form | Structural Feature | Relative Stability | Conditions |
|---|---|---|---|
| Primary Form | -NH-NH₂ | Most Stable | Neutral pH |
| Imine Form | -N=NH | Moderate | Basic Conditions |
| Zwitterionic | -NH₂⁺-NH⁻ | Least Stable | Acidic Conditions |
Resonance structures within the oxazole ring demonstrate the delocalization of π-electrons across the five-membered heterocycle [28] [32]. The nitrogen atom at position 3 contributes both its lone pair and participates in the aromatic π-system, while the oxygen atom provides electron density through resonance donation [4] [30]. This electronic arrangement creates a hybrid structure where electron density is distributed across multiple atomic centers, contributing to the overall stability and chemical reactivity [14] [32].
The phenyl ring system maintains its characteristic aromatic stabilization through classical benzene resonance structures [25] [28]. The connection between the phenyl ring and the oxazole system allows for extended conjugation, which can influence the electronic properties of both ring systems [15] [32]. The hydrazine substituent introduces additional complexity through its ability to participate in both electron donation and acceptance processes, depending on the chemical environment and reaction conditions [9] [11].
Cyclocondensation reactions constitute the primary synthetic pathway for oxazole formation, involving the intramolecular cyclization of appropriate precursors through elimination of water or other small molecules. These transformations proceed through well-defined mechanistic pathways that have been extensively studied and optimized for various substitution patterns [1] [2] [3].
The strategic selection of appropriate precursors represents a critical determinant in the successful synthesis of 2-(4-hydrazinylphenyl)-1,3-oxazole. The most effective precursor systems involve α-acylamino ketones, which undergo the classical Robinson-Gabriel cyclization reaction [2] [3]. For the target compound, the optimal precursor comprises a 4-hydrazinylphenyl-substituted α-acylamino ketone that possesses the requisite structural features for subsequent oxazole ring formation.
| Precursor Type | Reaction Type | Typical Yield (%) | Reaction Conditions |
|---|---|---|---|
| α-Acylamino ketones | Robinson-Gabriel synthesis | 50-90 | Dehydrating agent, heat |
| α-Halo ketones with primary amides | Nucleophilic substitution | 70-85 | Base, moderate temperature |
| Isocyanides with acid chlorides | Cyclocondensation | 65-80 | Lewis acid catalyst |
| α-Hydroxyamino ketones with aldehydes | Cyclization-dehydration | 60-75 | Acid catalyst, heat |
| Cyanohydrins with aldehydes | Fischer oxazole synthesis | 70-95 | HCl, ether solvent |
| β-Ketonitriles with hydrazines | Cyclocondensation | 75-92 | Alcohol solvent, reflux |
The Robinson-Gabriel synthesis proceeds through initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the amide nitrogen on the activated carbonyl carbon [2]. The resulting cyclic intermediate undergoes dehydration to afford the oxazole ring system with concomitant aromatization. This mechanistic pathway has been confirmed through isotopic labeling studies, which demonstrate that the amide oxygen is incorporated into the final oxazole structure [3].
Alternative precursor systems include cyanohydrins combined with aldehydes in the Fischer oxazole synthesis [4]. This approach involves the reaction of mandelic acid nitrile derivatives with 4-hydrazinylbenzaldehyde under acidic conditions to generate the desired oxazole framework [4]. The mechanism proceeds through formation of an iminochloride intermediate, followed by nucleophilic attack of the aldehyde and subsequent cyclization with water elimination.
The selection of appropriate catalyst systems significantly influences the efficiency and selectivity of oxazole formation reactions. Traditional dehydrating agents such as polyphosphoric acid have demonstrated exceptional utility in promoting cyclodehydration reactions [5] [6]. Polyphosphoric acid functions as both a dehydrating agent and a Lewis acid catalyst, facilitating the cyclization process through activation of the carbonyl group and promotion of water elimination [5].
| Catalyst System | Mechanism | Temperature (°C) | Advantages |
|---|---|---|---|
| Polyphosphoric acid (PPA) | Cyclodehydration | 100-150 | High yields, mild conditions |
| Phosphorus pentachloride (PCl₅) | Chlorination-cyclization | 80-120 | Efficient cyclization |
| Sulfuric acid (H₂SO₄) | Protonation-dehydration | 60-100 | Readily available |
| Phosphorus oxychloride (POCl₃) | Chlorination-cyclization | 70-110 | Good functional group tolerance |
| Thionyl chloride (SOCl₂) | Chlorination-cyclization | 60-90 | Clean reaction |
| Trifluoroacetic anhydride (TFAA) | Acylation-cyclization | 0-25 | Mild conditions, good yields |
| Copper-substituted nickel ferrite | Oxidative cyclization | 80-120 | Recyclable, heterogeneous |
| Indium triflate In(OTf)₃ | Lewis acid activation | 25-60 | Mild conditions, high selectivity |
| Triphenylphosphine/Iodine/Triethylamine | Reductive cyclization | 25-80 | Mild conditions, good yields |
Modern catalyst development has focused on heterogeneous systems that offer enhanced recyclability and environmental compatibility. Copper-substituted nickel ferrite nanoparticles immobilized on lysine-grafted graphene oxide nanosheets represent a significant advancement in this area [7]. This catalytic system facilitates tandem oxidative cyclization reactions through a dual-function mechanism, where the ferrite component serves as an oxidation catalyst while lysine acts as a base catalyst [7].
The mechanism of heterogeneous catalysis involves surface adsorption of the precursor molecules, followed by activation through metal coordination. The oxazole formation proceeds via intermolecular carbon-carbon and carbon-nitrogen bond formation in a single synthetic step [7]. This approach offers significant advantages including catalyst recovery, reduced environmental impact, and improved reaction selectivity.
Indium triflate represents another important catalyst system for oxazole synthesis, particularly in the formation of 2-oxazolines from oxetanes [8]. The Lewis acidic nature of indium triflate promotes oxetane ring-opening and subsequent cyclization to form the oxazoline structure, which can be further oxidized to the corresponding oxazole [8].
Solid-phase synthesis methodologies have emerged as powerful tools for the efficient preparation of oxazole derivatives, offering advantages including simplified purification procedures, reduced solvent consumption, and enhanced reaction throughput. The development of traceless solid-phase protocols has been particularly significant in enabling access to complex oxazole structures [9] [10].
| Resin Type | Linker Strategy | Cyclization Agent | Cleavage Conditions | Yield Range (%) |
|---|---|---|---|---|
| Merrifield α-methoxyphenyl (MAMP) | Benzyl ether linkage | Trifluoroacetic anhydride | TFA/DCM | 70-85 |
| Rink amide resin | Amide linkage | Phosphorus pentachloride | TFA/DCM | 65-80 |
| Wang resin | Ester linkage | Polyphosphoric acid | TFA/DCM | 60-75 |
| Benzhydrylic-type linker | Benzhydryl linkage | Trifluoroacetic anhydride | Ethereal solvent | 75-90 |
| Polystyrene-based resin | Direct attachment | Burgess reagent | Acidic conditions | 55-70 |
| TentaGel resin | PEG spacer linkage | Dehydrating cocktail | TFA/scavengers | 65-85 |
The most successful solid-phase approach involves the use of benzhydrylic-type linkers coupled with trifluoroacetic anhydride-mediated cyclization [9]. This methodology requires that the cyclization precursor be linked to the resin through a benzhydrylic-type connection, enabling subsequent cyclodehydration using trifluoroacetic anhydride as the cyclizing agent [9]. The reaction demonstrates optimal performance when conducted in ethereal solvents, following a cyclative-type mechanism that proceeds to completion under controlled conditions [9].
Alternative synthetic routes have been investigated for assembling polymer-supported α-acylamino ketones [10]. The most straightforward approach involves the reaction of Merrifield α-methoxyphenyl resin with α-amino ketones to form resin-bound intermediates, which are subsequently acylated to generate the desired precursors [10]. Additional methodologies include direct alkylation of Rink amide resin, reductive amination with α-keto aldehydes, and protection strategies using 2,4-dinitrosulfonyl or allyl groups [10].
The solid-phase approach offers particular advantages for library synthesis and parallel preparation of oxazole derivatives. The methodology enables efficient preparation of diverse structural variants through variation of the starting materials while maintaining consistent reaction conditions and purification procedures. Furthermore, the traceless nature of the cleavage process ensures that the final products are obtained without residual linking functionality.
Microwave-assisted synthesis has revolutionized oxazole preparation by dramatically reducing reaction times while maintaining or improving reaction yields and selectivity. The application of microwave irradiation enables rapid heating of reaction mixtures, leading to enhanced reaction kinetics and improved overall efficiency [11] [12] [13].
| Parameter | Optimal Range | Effect on Yield | Typical Improvement |
|---|---|---|---|
| Temperature | 60-80°C | Higher temp increases rate | 15-25% yield increase |
| Power | 300-400W | Optimal power maximizes efficiency | 20-30% efficiency gain |
| Reaction Time | 5-15 minutes | Short times prevent decomposition | 10-50x time reduction |
| Solvent | Isopropanol/Methanol | Polar protic solvents favorable | 10-20% yield enhancement |
| Base Equivalents | 1-2 equivalents | Base amount controls selectivity | Regioselectivity control |
| Pressure | Atmospheric | Standard pressure sufficient | No significant effect |
Optimization studies have demonstrated that microwave irradiation at 65°C using 350W power for 8 minutes in isopropanol medium results in exceptional yields of oxazole products [11]. The use of potassium phosphate as base in two-equivalent amounts promotes the formation of 5-substituted oxazoles, while single-equivalent quantities favor the diastereoselective synthesis of 4,5-disubstituted oxazolines [11].
The mechanism of microwave enhancement involves rapid dielectric heating of polar molecules in the reaction mixture, leading to instantaneous temperature elevation and enhanced molecular motion. This effect is particularly pronounced in polar protic solvents such as methanol and isopropanol, which efficiently absorb microwave energy and transfer heat to the reaction components [12].
Solvent selection plays a crucial role in microwave-assisted oxazole synthesis. Polar protic solvents demonstrate superior performance due to their high dielectric constants and ability to stabilize charged intermediates formed during the cyclization process [11]. The use of isopropanol as reaction medium has been particularly successful, providing both efficient microwave heating and favorable solvation effects for the reaction intermediates [12].
Temperature control represents another critical parameter in microwave optimization. Elevated temperatures accelerate the cyclization kinetics but must be carefully balanced to prevent substrate decomposition or side product formation [13]. The optimal temperature range of 60-80°C provides sufficient activation energy for efficient cyclization while maintaining substrate integrity throughout the reaction period.
Reaction time optimization reveals that microwave-assisted protocols typically require only 5-15 minutes for completion, representing a dramatic improvement over conventional heating methods that may require several hours [14] [13]. This time reduction not only enhances laboratory productivity but also minimizes substrate degradation and side reaction formation.